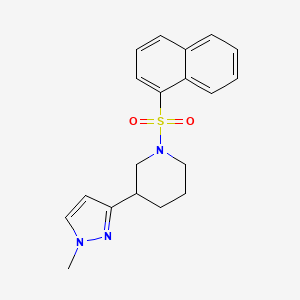

3-(1-methyl-1H-pyrazol-3-yl)-1-(naphthalen-1-ylsulfonyl)piperidine

Description

3-(1-Methyl-1H-pyrazol-3-yl)-1-(naphthalen-1-ylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted at the 3-position with a methylated pyrazole moiety and at the 1-position with a naphthalene sulfonyl group.

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)-1-naphthalen-1-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-21-13-11-18(20-21)16-8-5-12-22(14-16)25(23,24)19-10-4-7-15-6-2-3-9-17(15)19/h2-4,6-7,9-11,13,16H,5,8,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOGJZUUWXXKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(naphthalen-1-ylsulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the introduction of the naphthalenesulfonyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-(naphthalen-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. Research has indicated that derivatives of pyrazole, including 3-(1-methyl-1H-pyrazol-3-yl)-1-(naphthalen-1-ylsulfonyl)piperidine, exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds often fall in the low microgram range, indicating strong efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds incorporating the pyrazole moiety have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375) cells. The structure-activity relationship (SAR) studies suggest that modifications on the naphthalene and piperidine rings enhance the cytotoxicity of these compounds .

Table 2: Cytotoxicity of Selected Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 34 | MCF-7 | 15.4 |

| 12 | DU145 | 22.3 |

| 5 | A375 | 18.9 |

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests potential for further development in:

- Combination therapies for enhanced antimicrobial efficacy.

- Targeted drug delivery systems utilizing its unique chemical structure.

- Exploration of additional derivatives to optimize therapeutic effects against resistant strains of bacteria and various cancer types.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(naphthalen-1-ylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Pharmacophore Features

Key Structural Analogs :

BK62083 (3-(1-Methyl-1H-pyrazol-3-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine) : Sulfonyl Group: Replaces naphthalene with a 5-methylthiophene sulfonyl group. Molecular Weight: 325.45 g/mol (vs. ~375–400 g/mol estimated for the target compound).

1-(3-Phenylbutyl)piperidine Derivatives :

- Core Modification : Piperidine substituted with a phenylbutyl group instead of pyrazole and sulfonyl moieties.

- Binding Behavior : These compounds exhibit significant RMSD (>2.5 Å) in docking studies due to displacement toward helices α4/α5, yet maintain salt-bridge interactions with Glu172. Larger hydrophobic substituents (e.g., at piperidine position 4) enhance fit within hydrophobic cavities.

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine :

- Core Heterocycle : Pyridazine instead of piperidine.

- Substituents : Piperidine and pyrazole groups at positions 3 and 6, respectively.

- Relevance : Highlights the role of pyrazole in π-stacking or hydrogen bonding, though the pyridazine core may alter electronic properties compared to piperidine.

Binding and Conformational Insights

- Salt-Bridge Interactions : Analogous to compounds in Table 2 of , the target compound’s piperidine amine group may form a salt bridge with Glu172, a critical interaction for sigma-1 receptor (S1R) ligand activity .

- However, excessive bulkiness could lead to unfavorable steric clashes in tighter binding pockets.

- RMSD Considerations : Compounds with RMSD >4 Å (e.g., ’s compounds 37, 62) show reversed orientation of substituents but retain key interactions. The target compound’s naphthalene group may similarly adopt alternative orientations while maintaining critical contacts.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-(naphthalen-1-ylsulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyrazole ring, which is known for its diverse biological activities.

- A naphthalenesulfonyl moiety that enhances its interaction with biological targets.

- A piperidine backbone that contributes to its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance:

- A series of pyrazole derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.24 | Bactericidal |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies:

- Compounds similar to the target molecule have shown the ability to inhibit nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Research into the anticancer properties of pyrazole derivatives has revealed promising results:

- Certain derivatives have been reported to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure of the compound plays a crucial role in its effectiveness against various cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives:

- The presence of electronegative substituents in specific positions on the aromatic rings enhances binding affinity and potency against biological targets .

Case Studies

Several case studies have provided insights into the practical applications of similar compounds:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of a series of pyrazole derivatives against multi-drug resistant bacterial strains, demonstrating significant bactericidal effects and low cytotoxicity to human cells .

- Case Study on Cancer Cell Lines : Another investigation focused on the effects of pyrazole-based compounds on human cancer cell lines, revealing that modifications in the naphthalene moiety significantly impacted anticancer activity, with some compounds exhibiting IC50 values below 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.